molecular formula C11H12N2 B3041027 6,7,8,9-Tetrahydro-5h-pyrido[3,2-b]indole CAS No. 25797-01-7

6,7,8,9-Tetrahydro-5h-pyrido[3,2-b]indole

Cat. No.: B3041027
CAS No.: 25797-01-7
M. Wt: 172.23 g/mol
InChI Key: CRZIDQKUJQLSKB-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indole is a heterocyclic compound that belongs to the indole family This compound is characterized by a fused bicyclic structure consisting of a pyridine ring fused to an indole moiety

Biochemical Analysis

Biochemical Properties

6,7,8,9-Tetrahydro-5h-pyrido[3,2-b]indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can affect the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as receptors and enzymes. For example, this compound can bind to G-protein coupled receptors (GPCRs), leading to the activation or inhibition of downstream signaling pathways . Additionally, this compound can act as an enzyme inhibitor, affecting the catalytic activity of enzymes involved in critical biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the beneficial effects are seen only within a specific dosage range, beyond which the adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase (MAO) and cytochrome P450, which play a role in its biotransformation and elimination from the body . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall metabolic profile of the organism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake and distribution to various cellular compartments . The localization and accumulation of this compound within tissues can influence its biological activity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indole can be achieved through several synthetic routes. One common method involves the cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones under Staudinger–aza-Wittig reaction conditions . This reaction sequence includes multiple steps and allows for the preparation of gram quantities of the target compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it to its fully saturated analogs.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-5-9-8(4-1)11-10(13-9)6-3-7-12-11/h3,6-7,13H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZIDQKUJQLSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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